CMF019
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CMF019 involves a multi-step process. The benzimidazole ring is tailored by the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt. This is followed by saponification and subsequent condensation with an enantiopure β-amino acid methyl ester to generate methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate. The final product, this compound, is obtained through hydrolysis and HPLC purification .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for scalability. This includes the use of cost-effective reagents and conditions that do not require expensive equipment like microwave reactors or high-pressure hydrogenators .
Chemical Reactions Analysis
Types of Reactions
CMF019 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of this compound with modified functional groups .
Scientific Research Applications
CMF019 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly pulmonary arterial hypertension.
Industry: Utilized in the development of new therapeutic agents targeting the apelin receptor
Mechanism of Action
CMF019 exerts its effects by binding to the apelin receptor (APJ), a G protein-coupled receptor. This binding activates G protein signaling pathways, leading to various physiological responses such as vasodilatation and inhibition of endothelial cell apoptosis. The compound displays a strong bias towards G protein signaling over β-arrestin, which is beneficial for its therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
[Pyr1]-Apelin-13: A potent and selective endogenous apelin receptor agonist.
ELA-11 (human) acetate: A high-affinity apelin receptor agonist.
BMS-986224: An orally active, potent, and selective apelin receptor agonist.
Uniqueness
CMF019 is unique due to its strong bias towards G protein signaling, which reduces the risk of receptor desensitization. This makes it a promising candidate for long-term therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
(3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKKZXFASLXAH-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=C(C=C(C=C2)C(=O)NC(CC(C)C)CC(=O)O)N=C1CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1C2=C(C=C(C=C2)C(=O)N[C@@H](CC(C)C)CC(=O)O)N=C1CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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